molecular formula C13H13N7OS B12158202 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B12158202
M. Wt: 315.36 g/mol
InChI Key: MUENAJPPJDUDRX-UHFFFAOYSA-N
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Description

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a thiadiazole ring, and a benzamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

    Coupling Reactions: The tetrazole and thiadiazole intermediates are then coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Biological Activity

4-(2-isopropyl-2H-tetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure incorporates a tetrazole ring, a thiadiazole ring, and a benzamide moiety, which contribute to its potential biological activities. This compound has garnered interest for its applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The molecular formula of this compound is C13H13N7OS with a molecular weight of 315.36 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular FormulaC13H13N7OS
Molecular Weight315.36 g/mol
IUPAC Name4-(2-propan-2-yltetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide
InChI KeyMUENAJPPJDUDRX-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Tetrazole Ring : Reacting an appropriate nitrile with sodium azide under acidic conditions.
  • Formation of the Thiadiazole Ring : Cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.
  • Coupling Reactions : Coupling the tetrazole and thiadiazole intermediates with a benzoyl chloride derivative to form the final product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results.

Table: Antimicrobial Activity Comparison

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa48

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that treatment with this compound resulted in reduced viability in several cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It is believed to modulate enzyme activity or receptor binding, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound can be compared to other related compounds:

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-chlorobenzoyl)-thiadiazoleThiadiazole ringAntimicrobial
1-(4-methylphenyl)-3-thiosemicarbazoneThiosemicarbazone structureAnticancer
3-amino-N-(1,3,4-thiadiazol-2-yl)benzamideBenzamide and thiadiazoleAntimicrobial

Properties

Molecular Formula

C13H13N7OS

Molecular Weight

315.36 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H13N7OS/c1-8(2)20-18-11(16-19-20)9-3-5-10(6-4-9)12(21)15-13-17-14-7-22-13/h3-8H,1-2H3,(H,15,17,21)

InChI Key

MUENAJPPJDUDRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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